molecular formula C7H4BrN B1292493 4-Bromo-2-ethynylpyridine CAS No. 1196155-22-2

4-Bromo-2-ethynylpyridine

Cat. No.: B1292493
CAS No.: 1196155-22-2
M. Wt: 182.02 g/mol
InChI Key: IHWUEWABOVLRAW-UHFFFAOYSA-N
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Description

4-Bromo-2-ethynylpyridine (4-Br-2-EP) is an organobromine compound that has a wide range of applications in organic synthesis and scientific research. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds, and in scientific research as a tool for studying the properties and mechanisms of a variety of biochemical and physiological processes.

Scientific Research Applications

Polymerization and Synthesis of Conjugated Polymers

4-Bromo-2-ethynylpyridine has been utilized in the synthesis of conjugated polymers. Subramanyam et al. (1992) described a method for polymerizing 2-ethynylpyridines, where a donor-acceptor complex between the pyridine ring and molecular bromine activates the acetylenic bond for polymerization, resulting in substituted polyacetylenes with conjugated backbones (Subramanyam, Blumstein, & Li, 1992). Similarly, Lim et al. (2018) developed a catalyst-free polymerization method for 2-ethynylpyridine, yielding polymers with photoluminescence properties (Lim, Park, Son, Jin, & Gal, 2018).

Synthesis of Bis(Pyridyl) Derivatives

Delia Ciana and Haim (1984) demonstrated the synthesis of 1,4-bis(4-pyridyl)butadiyne from 4-bromopyridine and 4-ethynylpyridine, which is a precursor in the synthesis of various pyridine derivatives with potential applications in materials science (Delia Ciana & Haim, 1984).

Development of Liquid Crystalline Polymers

The research by Gui et al. (2003) involved synthesizing a novel conjugated polymer with liquid crystalline moieties, utilizing 2-ethynylpyridine as a starting material. This polymer exhibited unique photoluminescence properties, indicating its potential use in optical materials (Gui, Jin, Park, Ahn, Koh, Kim, & Gal, 2003).

Electrochemical and Optical Properties

Choi et al. (2018) synthesized Poly(N-bromo-2-ethynylpyridinium bromide) and studied its optical and electrochemical properties. The polymer showed characteristic absorption in the visible region and displayed irreversible electrochemical behavior, suggesting applications in electronic devices (Choi, Lim, Sree, Jin, & Gal, 2018).

Synthesis of Novel Pyridine-Based Derivatives

Ahmad et al. (2017) conducted a study on the palladium-catalyzed synthesis of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine. These derivatives showed potential as chiral dopants for liquid crystals and exhibited biological activities, highlighting the diverse applications of pyridine-based compounds (Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017).

Application in Crystal Engineering

Ohkita et al. (2001) explored the use of 4-ethynylpyridine in crystal engineering, leading to the formation of polar crystals with nonlinear optical properties. This study indicates the potential of 4-ethynylpyridine derivatives in designing materials with specific optical characteristics (Ohkita, Suzuki, Nakatani, & Tsuji, 2001).

Electrode Modification and Catalysis

Coates and Nyokong (2012) used ethynylpyridine for modifying electrode surfaces, demonstrating its utility in electrochemical sensors. The modified electrodes exhibited enhanced electrocatalytic abilities, suggesting applications in analytical chemistry (Coates & Nyokong, 2012).

Safety and Hazards

4-Bromo-2-ethynylpyridine is classified as toxic . The safety information includes hazard statements such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

4-bromo-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWUEWABOVLRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634112
Record name 4-Bromo-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-22-2
Record name 4-Bromo-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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